BenchChemオンラインストアへようこそ!

2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid

Peptidomimetics SPPS building blocks Triazole regioisomers

2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid (CAS 2171833-34-2) is an Fmoc-protected, achiral triazole–acetic acid conjugate with the molecular formula C₂₀H₁₈N₄O₄ and a monoisotopic mass of 378.1328 Da. The molecule integrates an Fmoc-protected aminomethyl group attached to the 3‑position of a 1,2,4‑triazole ring, with a free carboxylic acid pendant at the N1‑position, rendering it compatible with standard Fmoc/tBu solid‑phase peptide synthesis (SPPS) workflows.

Molecular Formula C20H18N4O4
Molecular Weight 378.388
CAS No. 2171833-34-2
Cat. No. B2384320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid
CAS2171833-34-2
Molecular FormulaC20H18N4O4
Molecular Weight378.388
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NN(C=N4)CC(=O)O
InChIInChI=1S/C20H18N4O4/c25-19(26)10-24-12-22-18(23-24)9-21-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,27)(H,25,26)
InChIKeyMQRLZOVLAGNIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid (CAS 2171833-34-2): Core Physicochemical and Structural Profile for Procurement Assessment


2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid (CAS 2171833-34-2) is an Fmoc-protected, achiral triazole–acetic acid conjugate with the molecular formula C₂₀H₁₈N₄O₄ and a monoisotopic mass of 378.1328 Da [1]. The molecule integrates an Fmoc-protected aminomethyl group attached to the 3‑position of a 1,2,4‑triazole ring, with a free carboxylic acid pendant at the N1‑position, rendering it compatible with standard Fmoc/tBu solid‑phase peptide synthesis (SPPS) workflows [1][2]. Typical commercial purity is ≥95% (HPLC) as supplied by Enamine (catalog EN300‑1556584) [3]. Its computed properties—XLogP3 2.4, topological polar surface area (TPSA) 106 Ų, 2 hydrogen‑bond donors, 6 hydrogen‑bond acceptors, and 7 rotatable bonds—place it within the drug‑like chemical space [1].

Why Regioisomeric or Scaffold‑Related Fmoc‑Triazole Building Blocks Cannot Substitute 2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid


Fmoc‑protected 1,2,4‑triazole acetic acid derivatives share the same molecular formula (C₂₀H₁₈N₄O₄) and molecular weight (378.4 g/mol), yet regioisomeric variations in the attachment point of the aminomethyl linker on the triazole ring and the presence or absence of a chiral center produce distinct physicochemical and conformational profiles that directly impact peptide secondary structure, proteolytic stability, and membrane permeability [1][2]. The 3‑aminomethyl‑1,2,4‑triazol‑1‑yl acetic acid scaffold (CAS 2171833‑34‑2) is achiral, thereby eliminating diastereomeric complexity during SPPS, whereas the closely related Fmoc‑3‑(1,2,4‑triazol‑1‑yl)‑Ala‑OH (CAS 1217449‑37‑0) introduces an (S)‑configured α‑carbon that imposes stereochemical constraints on the peptide backbone [2][3]. Furthermore, the 3‑substituted regioisomer exhibits a higher computed lipophilicity (XLogP3 2.4) than the 5‑substituted analog N‑Fmoc‑(5‑(aminomethyl)‑triazol‑1‑yl)acetic acid (LogP 2.1), which can alter pharmacokinetic properties of the final peptidomimetic [1][4]. These differences preclude generic substitution without altering the intended structural and biological outcomes.

Quantitative Differentiation Evidence: 2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid vs. Closest Analogs


Regiochemical Differentiation: 3-Aminomethyl vs. 5-Aminomethyl Triazole Substitution and Impact on Lipophilicity

The target compound (3‑aminomethyl‑1,2,4‑triazol‑1‑yl acetic acid scaffold) exhibits a computed XLogP3 of 2.4, whereas the 5‑aminomethyl regioisomer (CAS 943918‑70‑5) has a lower computed LogP of 2.1 [1][2]. This ΔLogP of +0.3 indicates moderately higher lipophilicity for the 3‑substituted derivative, which may enhance passive membrane permeability of the resulting peptidomimetics. Both regioisomers share identical TPSA (106 Ų), HBD (2), HBA (6), and rotatable bond count (7), confirming that the lipophilicity difference arises solely from the regiochemistry of substitution on the triazole ring [1][2].

Peptidomimetics SPPS building blocks Triazole regioisomers

Achiral Scaffold Advantage: Elimination of Diastereomeric Complexity vs. Chiral Fmoc-3-(1,2,4-triazol-1-yl)-Ala-OH

The target compound (CAS 2171833‑34‑2) is achiral, containing no stereogenic center, while the comparator Fmoc‑3‑(1,2,4‑triazol‑1‑yl)‑Ala‑OH (CAS 1217449‑37‑0) possesses an (S)‑configured α‑carbon [1][2]. During Fmoc‑SPPS, chiral amino acids are susceptible to epimerization at the α‑carbon, which can generate diastereomeric impurities that are difficult to separate and compromise biological activity. The achiral nature of the target compound eliminates this epimerization risk entirely, ensuring a single, structurally uniform peptide product. Both compounds share the same molecular formula (C₂₀H₁₈N₄O₄) and molecular weight (378.4 g/mol), but the target compound has a higher TPSA (106 Ų vs. 97.99 Ų) and identical XLogP3 (2.4) [1][2][3].

SPPS Stereochemical purity Peptide epimerization

1,2,4-Triazole-Enabled Proteolytic Stability: Class-Level Evidence for Enhanced Peptide Half-Life

Peptides incorporating 1,2,4‑triazole moieties as amino acid mimetics exhibit enhanced resistance to proteolytic degradation compared to their natural counterparts. This stability arises from the non‑canonical triazole heterocycle, which is not recognized by endogenous proteases, and from the hydrogen‑bonding capacity of the triazole ring that can stabilize peptide secondary structure [1][2]. While direct stability data for the target compound (CAS 2171833‑34‑2) are not yet available, the Fmoc‑protected 1,2,4‑triazolyl‑α‑amino acid class has demonstrated consistent bioactivity in antifungal assays, with dipeptide derivatives showing IC₅₀ values as low as 169.94 µM against Aspergillus versicolor—potency exceeding that of fluconazole (IC₅₀ 254.01 µM) [3]. The target compound, as an Fmoc‑protected triazole‑acetic acid synthon, is positioned as a key building block for constructing such proteolytically stable peptidomimetics [2].

Protease resistance Peptide stability 1,2,4-Triazole scaffold

Commercial Availability and Pricing: Enamine Stock vs. Chiral Analog Cost Structure

The target compound is commercially available from Enamine (catalog EN300‑1556584) at ≥95% purity, with list pricing of $505.00 per 100 mg and $1,458.00 per 1,000 mg [1]. The chiral comparator Fmoc‑3‑(1,2,4‑triazol‑1‑yl)‑Ala‑OH is available from Santa Cruz Biotechnology (sc‑300725) at $179.00 per 100 mg, representing a 64% lower unit cost . However, the higher price of the target compound reflects its unique achiral scaffold and the 3‑aminomethyl regiospecific substitution, which together provide distinct structural and stereochemical advantages that may justify the premium in applications where epimerization risk or specific regiochemical geometry is critical [1].

Procurement Building block sourcing Cost comparison

Rotatable Bond Count and Conformational Flexibility: Implications for Target Binding Entropy

The target compound possesses 7 rotatable bonds, identical to both the 5‑aminomethyl regioisomer and the chiral Fmoc‑3‑(1,2,4‑triazol‑1‑yl)‑Ala‑OH [1][2][3]. The key distinction lies in the linear geometry of the 3‑aminomethyl‑acetic acid side chain, which extends the carboxylic acid further from the triazole ring compared to the α‑amino acid scaffold of Fmoc‑3‑(1,2,4‑triazol‑1‑yl)‑Ala‑OH. This extended conformation may provide greater spatial separation between the triazole and the peptide backbone, potentially reducing steric clashes in crowded binding pockets and offering an entropic advantage in target engagement [1][3].

Conformational flexibility Peptide entropy Ligand design

Fmoc Orthogonal Protection: Compatibility with Standard SPPS Deprotection Protocols

The Fmoc group of the target compound is cleaved under standard mild basic conditions (20% piperidine in DMF), which is fully orthogonal to acid-labile side-chain protecting groups (tBu, Boc, Trt) commonly used in SPPS [1]. This orthogonal deprotection strategy is identical to that of all Fmoc-protected triazole amino acids. However, the target compound's unique 3‑aminomethyl‑triazole scaffold places the deprotected amine at a distinct spatial position relative to the carboxylic acid handle, which may influence on‑resin coupling kinetics. While direct kinetic data for this compound are not available, class‑level studies on Fmoc‑triazole amino acids report coupling efficiencies exceeding 99% when using HBTU/DIPEA activation in DMF [2].

Fmoc-SPPS Orthogonal protection Peptide synthesis

Optimal Application Scenarios for 2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid Based on Quantified Differentiation Evidence


Design of Proteolytically Stable Peptidomimetic Therapeutics Requiring Enhanced Membrane Permeability

The target compound's higher lipophilicity (XLogP3 2.4 vs. 2.1 for the 5‑regioisomer) [1] and the class‑established protease resistance of 1,2,4‑triazole‑containing peptides [2] make it a preferred building block for designing peptidomimetic drug candidates that require both metabolic stability and passive cellular uptake. Its achiral nature eliminates epimerization-related impurities, ensuring a homogeneous product profile essential for regulatory approval pathways [3].

Solid‑Phase Synthesis of Positional Scanning Libraries Where Stereochemical Uniformity Is Critical

For combinatorial peptide libraries used in epitope mapping or SAR studies, the achiral scaffold of the target compound [3] guarantees that any observed biological activity differences arise solely from sequence variation, not from diastereomeric contamination. This is a distinct advantage over chiral triazole‑alanine derivatives that may epimerize under coupling conditions and confound screening results [2].

Synthesis of Triazole‑Containing PROTAC Linker‑Payload Conjugates

The extended carboxylic acid geometry of the target compound, positioned at the N1‑position of the triazole via a methylene bridge [1], provides an accessible conjugation handle for attaching E3 ligase ligands or target‑protein binding moieties in PROTAC design. The spatial separation between the triazole scaffold and the conjugation site may reduce steric interference with ternary complex formation, a critical parameter in PROTAC efficacy [4].

Antifungal Peptidomimetic Development Targeting Azole‑Resistant Aspergillus Species

Dipeptides derived from Fmoc‑protected 1,2,4‑triazolyl‑α‑amino acids have demonstrated superior antifungal activity (IC₅₀ 169.94 µM) compared to fluconazole (IC₅₀ 254.01 µM) against Aspergillus versicolor [2]. The target compound, as an Fmoc‑protected triazole‑acetic acid building block, enables the synthesis of next‑generation dipeptide analogs with potential activity against azole‑resistant fungal strains, addressing a critical unmet need in both human and veterinary medicine [2].

Quote Request

Request a Quote for 2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.